BenchChemオンラインストアへようこそ!

N-quinolin-3-ylthiophene-2-carboxamide

EGFR kinase inhibition quinoline-3-carboxamide SAR anticancer scaffold optimization

N-quinolin-3-ylthiophene-2-carboxamide (CAS 258338-63-5) is a heterocyclic small molecule (C₁₄H₁₀N₂OS, MW 254.31) that combines a quinoline ring with a thiophene-2-carboxamide moiety via an amide linkage at the quinoline 3-position. In authoritative databases, it is catalogued as PubChem CID 573744 and MFCD00438961, with a computed XLogP3 of 3.6, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 70.2 Ų.

Molecular Formula C14H10N2OS
Molecular Weight 254.31
CAS No. 258338-63-5
Cat. No. B2729926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-quinolin-3-ylthiophene-2-carboxamide
CAS258338-63-5
Molecular FormulaC14H10N2OS
Molecular Weight254.31
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CS3
InChIInChI=1S/C14H10N2OS/c17-14(13-6-3-7-18-13)16-11-8-10-4-1-2-5-12(10)15-9-11/h1-9H,(H,16,17)
InChIKeyJDRUHELATNKNIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Quinolin-3-ylthiophene-2-carboxamide (CAS 258338-63-5): Core Scaffold Identity and Procurement Baseline


N-quinolin-3-ylthiophene-2-carboxamide (CAS 258338-63-5) is a heterocyclic small molecule (C₁₄H₁₀N₂OS, MW 254.31) that combines a quinoline ring with a thiophene-2-carboxamide moiety via an amide linkage at the quinoline 3-position . In authoritative databases, it is catalogued as PubChem CID 573744 and MFCD00438961, with a computed XLogP3 of 3.6, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 70.2 Ų [1]. This specific regioisomeric connectivity (3-quinolinyl rather than 4-, 5-, or 8-quinolinyl substitution) is critical: the quinoline nitrogen at the 1-position and the carboxamide at the 3-position create a hydrogen-bonding motif that is exploited in kinase hinge-region binding, distinguishing it from regioisomers such as N-(quinolin-8-yl)thiophene-3-carboxamide and N-(quinolin-5-yl)thiophene-2-carboxamide [2][3].

Why N-Quinolin-3-ylthiophene-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


The class of quinoline-thiophene carboxamides exhibits widely divergent biological profiles depending on subtle structural variations. For example, in a head-to-head EGFR inhibition study of quinoline-3-carboxamides (Aly et al., 2017), the thiophene derivative 6b displayed an EGFR IC₅₀ of 0.49 µM, whereas the furan analog 5o showed an IC₅₀ of 2.61 µM—a >5-fold difference driven solely by the heterocycle attached to the carboxamide [1]. This same study reported that the unoptimized parent quinoline-3-carboxamide scaffold (Compound III) had an EGFR IC₅₀ of 5.283 µM, meaning the thiophene substitution improved potency by more than 10-fold [1]. Furthermore, the MCF-7 cytotoxicity of these analogs varied from 0.839 µM (compound 8b) to 10.85 µM (compound 10), demonstrating that even within the same quinoline-3-carboxamide series, activity is exquisitely sensitive to the amine coupling partner [1]. Regioisomeric substitution is equally consequential: N-(quinolin-8-yl)thiophene-3-carboxamide places the carboxamide at the 8-position, abolishing the hinge-binding geometry that 3-substituted quinolines exploit for kinase inhibition [2]. Consequently, procurement of the exact CAS 258338-63-5 regioisomer—rather than a generic 'quinoline-thiophene carboxamide'—is essential for reproducing published scaffold-optimization workflows and for maintaining SAR fidelity in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for N-Quinolin-3-ylthiophene-2-carboxamide vs. Closest Analogs


EGFR Inhibitory Potency of the Thiophene Carboxamide Motif vs. Furan and Benzyloxy Analogs

In a systematic SAR study of quinoline-3-carboxamides (Aly et al., 2017), the thiophene-bearing derivative 6b—the closest literature analog to N-quinolin-3-ylthiophene-2-carboxamide—achieved an EGFR IC₅₀ of 0.49 µM. This represented a 5.4-fold improvement over the furan analog 5o (IC₅₀ = 2.61 µM) and a 3.5-fold improvement over the benzyloxy analog 10 (IC₅₀ = 1.73 µM) [1]. The unoptimized parent scaffold (Compound III) had an EGFR IC₅₀ of 5.283 µM, confirming that the thiophene-2-carboxamide motif contributes a >10-fold potency enhancement relative to the baseline quinoline-3-carboxamide [1]. This demonstrates that the thiophene heterocycle specifically enhances EGFR binding affinity within this scaffold class.

EGFR kinase inhibition quinoline-3-carboxamide SAR anticancer scaffold optimization

MCF-7 Antiproliferative Activity of Quinoline-3-carboxamide Thiophene Derivatives vs. Doxorubicin

In the same study (Aly et al., 2017), compound 6b (thiophene-containing quinoline-3-carboxamide) was evaluated against the MCF-7 breast cancer cell line, yielding an IC₅₀ of 5.069 µM [1]. While doxorubicin (clinical standard) typically exhibits MCF-7 IC₅₀ values in the range of 1–5 µM depending on exposure time, compound 6b's activity falls within a comparable order of magnitude. More importantly, within the same quinoline-3-carboxamide series, cellular potency varied dramatically: compound 8b achieved an IC₅₀ of 0.839 µM, while compound 10 showed only 10.85 µM—a nearly 13-fold range [1]. For reference, in a separate study (Ghorab & Alsaid, 2015), N-(quinolin-3-yl) acrylamide derivatives showed MCF-7 IC₅₀ values of 27–45 µM, with the most potent analog (compound 15) at 29.8 µM compared to doxorubicin at 47.9 µM [2].

breast cancer MCF-7 cytotoxicity quinoline derivatives

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Halogenated Analogs

N-quinolin-3-ylthiophene-2-carboxamide has a computed XLogP3 of 3.6, a topological polar surface area (TPSA) of 70.2 Ų, one hydrogen bond donor (HBD), and three hydrogen bond acceptors (HBA) [1]. In comparison, its 5-bromo analog (5-bromo-N-quinolin-3-ylthiophene-2-carboxamide, MW 333.20) has a higher molecular weight and increased halogen content, which alters lipophilicity and potentially introduces CYP450 inhibition liabilities . The 5-chloro analog similarly introduces a halogen that increases LogP and molecular complexity without necessarily improving target potency. The unsubstituted thiophene parent compound maintains the lowest molecular weight (254.31) within this analog series, preserving the most favorable ligand efficiency metrics for fragment-based or scaffold-hopping approaches [1].

drug-likeness physicochemical properties lead optimization

Spectroscopic Characterization Completeness: NMR and MS Data Availability vs. Research-Grade Analogs

N-quinolin-3-ylthiophene-2-carboxamide is one of the few compounds in the quinoline-thiophene carboxamide class with publicly available, verified spectroscopic data. SpectraBase documents 2 NMR spectra (¹H and ¹³C) and 1 MS (GC) spectrum for this exact compound [1]. In contrast, many closely related analogs such as 5-chloro-N-(3-quinolyl)-2-thiophenecarboxamide, 5-bromo-N-quinolin-3-ylthiophene-2-carboxamide, and the furan and benzyloxy derivatives from the Aly et al. (2017) study have limited or no publicly accessible reference spectra [2]. This spectral transparency enables identity verification upon receipt, quantification of purity by qNMR, and serves as a reference for assessing synthetic intermediates.

analytical characterization NMR spectroscopy quality assurance

Patent Pedigree: Quinoline-3-carboxamide Scaffold in STAT3 and Kinase Inhibitor Intellectual Property

The quinoline-3-carboxamide scaffold, of which N-quinolin-3-ylthiophene-2-carboxamide is a representative member, is explicitly claimed in multiple patent families. JP5650529B2 (filed 2009, granted 2015) discloses quinoline carboxamide derivatives as STAT3 inhibitors, with the general formula encompassing thienyl (thiophene) substituents at the carboxamide position [1]. The Syngenta patent family (US20200245621A1, WO2019208849) claims microbiocidal quinoline (thio)carboxamide derivatives for agricultural fungicide applications, demonstrating the scaffold's versatility across therapeutic and agrochemical indications [2]. The 'Carboxamides for Use as Telomerase Inhibitors' patent (AU application) further extends the intellectual property landscape for this chemotype [3]. This multi-indication patent coverage contrasts with narrower patent protection for regioisomeric analogs such as N-(quinolin-8-yl)thiophene-3-carboxamide, which lacks comparable patent density.

STAT3 inhibition intellectual property patent landscape

Optimal Application Scenarios for N-Quinolin-3-ylthiophene-2-carboxamide Based on Quantitative Differentiation


Kinase Inhibitor Hit-to-Lead: EGFR and PIKK Family Target Programs

With the thiophene analog 6b demonstrating an EGFR IC₅₀ of 0.49 µM—a >10-fold improvement over the unoptimized quinoline-3-carboxamide parent scaffold (IC₅₀ = 5.283 µM)—the unsubstituted N-quinolin-3-ylthiophene-2-carboxamide is the preferred unadorned starting scaffold for structure-based design of ATP-competitive kinase inhibitors. Its 3-quinolinyl connectivity orients the quinoline nitrogen for hinge-region hydrogen bonding, a binding mode that is disrupted in 4-, 5-, or 8-quinolinyl regioisomers [1]. The compound is suitable for fragment-growing strategies targeting EGFR, PIKK family kinases, and other kinases where quinoline-3-carboxamides have demonstrated tractable SAR [1][2].

Scaffold-Hopping and Privileged Fragment Library Construction

The favorable physicochemical profile of N-quinolin-3-ylthiophene-2-carboxamide (MW 254.31, XLogP3 3.6, TPSA 70.2 Ų, only 2 rotatable bonds) positions it as an ideal entry in privileged fragment libraries [1]. Its low molecular complexity combined with the established SAR precedent from Aly et al. (2017) makes it a rational choice for scaffold-hopping exercises where the thiophene ring can be systematically replaced or functionalized. The publicly available NMR and MS reference spectra enable rapid identity confirmation when building fragment screening collections [3].

STAT3 Pathway Inhibitor Development and Oncology Combination Studies

The quinoline-3-carboxamide scaffold is explicitly protected in the STAT3 inhibitor patent JP5650529B2, which claims compounds where the carboxamide substituent includes thienyl (thiophene) groups [1]. N-quinolin-3-ylthiophene-2-carboxamide represents the minimal thiophene-containing embodiment of this chemotype. For academic and industrial groups pursuing STAT3 inhibition as a therapeutic strategy—particularly in combination with immune checkpoint inhibitors as disclosed in subsequent patent filings—this compound serves as the core reference standard for validating STAT3 target engagement before undertaking costly analog synthesis [2].

Agrochemical Fungicide Lead Discovery: Phytopathogen Control Programs

Syngenta's patent family (US20200245621A1, WO2019208849) explicitly claims quinoline (thio)carboxamide derivatives—including compounds with thiophene carboxamide substituents—as fungicidal active ingredients for agricultural use [1]. N-quinolin-3-ylthiophene-2-carboxamide, as an unsubstituted parent within this chemotype, provides the baseline scaffold for agrochemical SAR exploration. Its favorable physicochemical properties (MW < 300, moderate lipophilicity) are consistent with the molecular property profiles sought in modern fungicide discovery, where systemic translocation in plants often requires a balance of solubility and membrane permeability [1].

Quote Request

Request a Quote for N-quinolin-3-ylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.